

# Aldox-D6: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of **Aldox-D6**. **Aldox-D6**, chemically known as N-[3-(Dimethylamino)propyl]tetradecanamide-d6, is the deuterated analogue of Aldox (Myristamidopropyl Dimethylamine), a cationic surfactant with established antimicrobial properties. The incorporation of deuterium atoms makes **Aldox-D6** a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the non-deuterated compound in various biological matrices. This guide will detail the key analytical data, experimental methodologies, and the underlying mechanism of action relevant to its application in research and development.

## **Certificate of Analysis: Data Summary**

A Certificate of Analysis for **Aldox-D6** provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data expected for a high-quality batch of **Aldox-D6**.

Table 1: Physical and Chemical Properties



| Parameter         | Specification                                           |  |
|-------------------|---------------------------------------------------------|--|
| Chemical Name     | N-[3-(Dimethylamino)propyl]tetradecanamide-d6           |  |
| Synonyms          | Dimethylaminopropyl Myristamide-d6, Lexamine<br>M 13-d6 |  |
| Molecular Formula | C19H34D6N2O                                             |  |
| Molecular Weight  | 318.57 g/mol                                            |  |
| CAS Number        | 147664-83-3                                             |  |
| Appearance        | White to off-white solid                                |  |
| Storage           | Store at -20°C, protected from light                    |  |

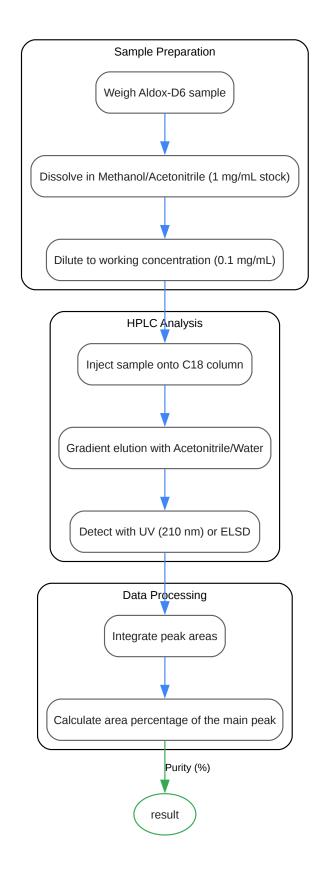
Table 2: Analytical Data

| Test                                 | Method            | Acceptance<br>Criteria | Typical Value |
|--------------------------------------|-------------------|------------------------|---------------|
| Chemical Purity                      | HPLC              | ≥ 95%                  | 96%[1]        |
| Identity (Structure<br>Confirmation) | ¹H NMR, LC-MS     | Conforms to structure  | Conforms      |
| Isotopic Purity (d <sub>6</sub> )    | Mass Spectrometry | ≥ 98%                  | 98%[1]        |

## **Experimental Protocols**

The analytical data presented in the Certificate of Analysis are derived from rigorous experimental protocols. The following sections detail the methodologies for the key analytical techniques used to assess the purity and identity of **Aldox-D6**.

# **High-Performance Liquid Chromatography (HPLC) for Chemical Purity**


HPLC is employed to determine the chemical purity of **Aldox-D6** by separating it from any non-deuterated or other impurities.



- Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier such as formic acid or phosphoric acid for Mass Spectrometry compatibility.[2]
- Flow Rate: 1.0 mL/min.
- · Detection: UV at 210 nm or ELSD.
- Sample Preparation: A stock solution of **Aldox-D6** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of around 0.1 mg/mL with the mobile phase.
- Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to **Aldox-D6**. The chemical purity is calculated as the ratio of the main peak area to the total area of all peaks.

Workflow for HPLC Purity Assessment

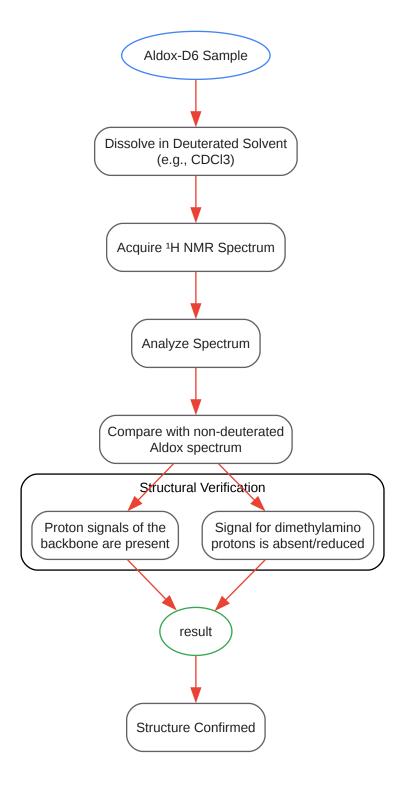




Click to download full resolution via product page

Caption: Workflow for determining the chemical purity of Aldox-D6 using HPLC.




## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

<sup>1</sup>H NMR spectroscopy is used to confirm the chemical structure of **Aldox-D6** and to provide an indication of successful deuteration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Sample Preparation: Approximately 5-10 mg of Aldox-D6 is dissolved in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: A standard proton NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals
  are compared to the expected spectrum for the non-deuterated Aldox. The absence or
  significant reduction of the signal corresponding to the dimethylamino protons confirms the
  successful incorporation of deuterium.

Logical Flow for NMR-based Structural Verification





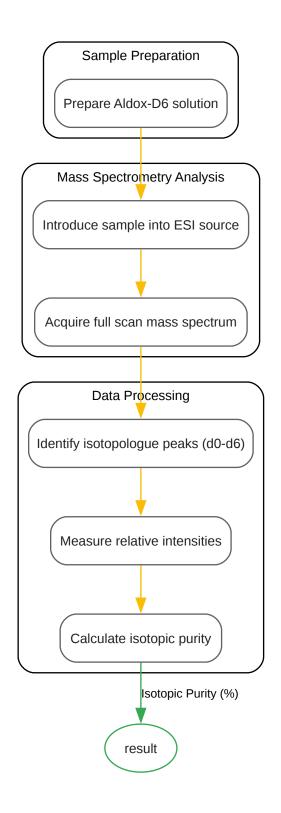
Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of **Aldox-D6** by <sup>1</sup>H NMR.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

### Foundational & Exploratory






Mass spectrometry is a critical technique for confirming the molecular weight of **Aldox-D6** and, more importantly, for determining its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
- Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol.
- Ionization Mode: Positive ion mode is typically used to generate the [M+H]+ ion.
- Data Acquisition: Data is acquired in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of the compound.
- Data Analysis:
  - Identity Confirmation: The mass of the most abundant isotopic peak is compared to the theoretical mass of the [M+H]+ ion of **Aldox-D6**.
  - Isotopic Purity Calculation: The relative intensities of the ion signals corresponding to the d0 to d6 isotopologues are measured. The isotopic purity is calculated as the percentage of the d6 peak intensity relative to the sum of the intensities of all isotopologues.

Workflow for Isotopic Purity Assessment by Mass Spectrometry





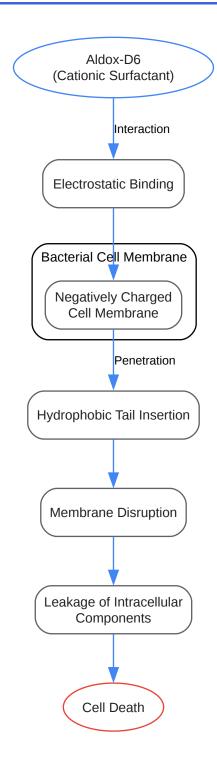
Click to download full resolution via product page

Caption: Workflow for determining the isotopic purity of Aldox-D6 by mass spectrometry.

## **Antimicrobial Mechanism of Action**








The non-deuterated form of **Aldox-D6**, N-[3-(Dimethylamino)propyl]tetradecanamide, is a cationic surfactant with broad-spectrum antimicrobial activity.[3][4] The antimicrobial mechanism is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.

The positively charged head group of the surfactant molecule interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3][4][5] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and proteins), and ultimately, cell death.[3][5]

Signaling Pathway of Antimicrobial Action





Click to download full resolution via product page

Caption: Mechanism of antimicrobial action of Aldox-D6 as a cationic surfactant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Aldox (Dâ<sup>eriţsa</sup>, 98%) CP 96%- Cambridge Isotope Laboratories, DLM-10575-PK [isotope.com]
- 2. Separation of Tetradecanamide, N-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Cationic surfactant antibacterial mechanism Knowledge Ningbo MOS Chemical Co., Ltd. [mos-surfactant.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aldox-D6: A Technical Guide to its Certificate of Analysis and Purity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551679#aldox-d6-certificate-of-analysis-and-purity-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





